7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Catalog No.
S795596
CAS No.
86393-33-1
M.F
C13H9ClFNO3
M. Wt
281.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoq...

CAS Number

86393-33-1

Product Name

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synonyms

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid; 1-Cyclopropyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylic Acid; 7-Chloro-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline; Fluoroquinolonic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synthesis and Role as an Intermediate

-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound synthesized as an intermediate during the production of the widely used antibiotic ciprofloxacin hydrochloride.

Several studies describe the synthesis of fluoroquinolonic acid as a key step in the multi-step process for obtaining ciprofloxacin. The most common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by subsequent deprotection and functional group modifications [, ].

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as fluoroquinolonic acid, is a synthetic compound belonging to the class of fluoroquinolone antibiotics. Its molecular formula is C₁₃H₉ClFNO₃, with a molecular weight of 281.67 g/mol. This compound is characterized by a chloro and a fluoro substituent on its quinoline structure, which contributes to its biological activity and pharmacological properties. It typically appears as a white to light yellow powder or crystalline solid with a melting point of approximately 242-245 °C .

Typical of carboxylic acids and quinolones. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to yield amides.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Halogenation: Further halogenation can occur at the aromatic ring.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development.

Fluoroquinolonic acid exhibits significant antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective in treating various infections. Studies have demonstrated its efficacy comparable to other fluoroquinolones, such as ciprofloxacin .

The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be achieved through several methods:

  • From Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate: This method involves multiple steps including cyclization and functional group modifications.
  • Using Cyclopropylamine: The compound can be synthesized via the reaction of 2-propenoic acid derivatives with cyclopropylamine and appropriate chlorinated intermediates .
  • Multi-Step Synthesis: A more complex route may involve starting from simpler quinoline derivatives, undergoing several transformations to introduce the necessary functional groups.

Fluoroquinolonic acid is primarily used in pharmaceutical research as an intermediate in the synthesis of various fluoroquinolone antibiotics, including ciprofloxacin and enrofloxacin. Its antibacterial properties make it a subject of interest for developing new antimicrobial agents. Additionally, it has potential applications in veterinary medicine due to its effectiveness against pathogens in livestock .

Interaction studies involving fluoroquinolonic acid focus on its pharmacokinetics and pharmacodynamics when combined with other drugs. These studies assess:

  • Synergistic Effects: Combinations with other antibiotics may enhance efficacy against resistant bacterial strains.
  • Toxicity Profiles: Evaluating potential adverse effects when administered alongside other medications.
  • Metabolic Interactions: Understanding how fluoroquinolonic acid affects or is affected by liver enzymes involved in drug metabolism.

These studies are crucial for optimizing therapeutic regimens and minimizing side effects.

Several compounds share structural similarities with fluoroquinolonic acid, particularly within the fluoroquinolone class. Notable examples include:

Compound NameMolecular FormulaKey Features
CiprofloxacinC17H18ClFN3O3Broad-spectrum antibiotic; used for severe bacterial infections.
LevofloxacinC18H20FN3O4S-enantiomer of ofloxacin; effective against respiratory infections.
OfloxacinC18H20FN3O4Effective against a wide range of bacteria; used for urinary tract infections.

Uniqueness of Fluoroquinolonic Acid

Fluoroquinolonic acid is unique due to its specific combination of chloro and fluoro substituents on the quinoline structure, which enhances its antibacterial potency compared to other similar compounds. Its role as an intermediate in synthesizing more complex antibiotics further distinguishes it within the fluoroquinolone class .

The discovery of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is inextricably linked to the development of fluoroquinolone antibiotics. While nalidixic acid (1962) marked the inception of quinolone-based antimicrobials, the introduction of fluorine at the C6 position and cyclopropyl groups at N1 in the 1980s revolutionized the class, yielding broad-spectrum agents like ciprofloxacin. The compound emerged as a synthetic intermediate during ciprofloxacin’s multistep synthesis, first patented by Bayer AG. Its identification as a process-related impurity necessitated rigorous analytical characterization to meet regulatory standards for drug purity.

Nomenclature and Structural Classification

IUPAC Name:
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula:
C₁₃H₉ClFNO₃

Molecular Weight:
281.67 g/mol

Structural Features:

  • Quinolone core: A bicyclic system comprising a fused benzene and pyridone ring.
  • Substituents:
    • Chlorine at C7 (antibacterial potency enhancer).
    • Fluorine at C6 (improves DNA gyrase binding).
    • Cyclopropyl group at N1 (expands Gram-negative coverage).
    • Carboxylic acid at C3 (critical for metal ion chelation in target binding).

Synonyms:

TermSource
Fluoroquinolonic AcidUSP Reference Standards
Ciprofloxacin EP Impurity AEuropean Pharmacopoeia
Q-AcidIndustrial Patents

Spectral Data:

  • IR (KBr): 1725 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (quinolone carbonyl).
  • ¹H NMR (DMSO-d₆): δ 8.65 (s, H-2), 7.95 (d, H-5), 4.20 (m, cyclopropyl), 1.30–1.50 (m, cyclopropyl CH₂).

Molecular Characteristics

Molecular Formula and Weight (C₁₃H₉ClFNO₃, 281.67 g/mol)

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has the molecular formula C₁₃H₉ClFNO₃ with a molecular weight of 281.67 grams per mole [1] [2] [3]. The compound contains thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms [4] [5]. This molecular composition represents a fluoroquinoline derivative characterized by the presence of both halogen substituents (chlorine and fluorine) and a carboxylic acid functional group [6]. The molecular weight has been consistently reported across multiple analytical sources as 281.66 to 281.67 grams per mole, with slight variations due to rounding in different databases [7] [8].

PropertyValueSource
Molecular FormulaC₁₃H₉ClFNO₃ [1] [2] [3]
Molecular Weight281.67 g/mol [1] [4] [5]
Exact Mass281.025513 g/mol [11]
Monoisotopic Mass281.025 g/mol [18]

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) [1] [2] [8]. The corresponding InChI Key is ISPVACVJFUIDPD-UHFFFAOYSA-N [1] [2] [3]. The Simplified Molecular Input Line Entry System (SMILES) notation is represented as OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O [1] [8] or alternatively as C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O [2]. These structural identifiers provide standardized representations of the molecular structure and enable computational analysis and database searches [1] [2].

Structural Representation and Conformation

The compound exhibits a bicyclic quinoline core structure with specific substituent patterns that influence its three-dimensional conformation [13]. The molecule contains a fused benzene-pyridine ring system characteristic of quinoline derivatives, with the carboxylic acid group positioned at the 3-position [2] [13]. The cyclopropyl group is attached to the nitrogen at position 1, while chlorine and fluorine atoms are located at positions 7 and 6 respectively [1] [2]. Crystallographic studies have revealed that the compound crystallizes with specific geometric parameters, including bond angles such as C6—C7—C8 at 120.74°, C6—C7—Cl1 at 120.74°, and C8—C7—Cl1 at 118.51° [13]. The molecular structure demonstrates achiral characteristics with no defined stereocenters and zero optical activity [8].

Structural FeatureDescriptionReference
Core StructureQuinoline bicyclic system [2] [13]
Substituents7-Chloro, 6-fluoro, 1-cyclopropyl [1] [2]
StereochemistryAchiral, no stereocenters [8]
Conformational FreedomLimited by cyclopropyl constraint [19]

Physical Properties

Melting and Boiling Points

The melting point of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has been consistently reported as 242-245°C in literature sources [3] [5] [9]. Some analytical certificates specify the melting point more precisely as 244°C [5] [9]. The compound exhibits thermal stability up to its melting point, maintaining its crystalline structure under standard atmospheric conditions [9]. The predicted boiling point is 467.3 ± 45.0°C under standard atmospheric pressure (760 mmHg) [3] [10] [11]. This high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding from the carboxylic acid group and π-π stacking interactions between aromatic rings [10] [11].

Thermal PropertyValueMeasurement ConditionsReference
Melting Point242-245°CLiterature values [3] [10]
Melting Point244°CAnalytical certificate [5] [9]
Boiling Point467.3 ± 45.0°CPredicted, 760 mmHg [3] [10] [11]
Flash Point236.4 ± 28.7°CPredicted [11]

Solubility Profile

The solubility characteristics of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrate limited water solubility with enhanced solubility in organic solvents [3] [10] [12]. The compound shows slight solubility in chloroform and ethyl acetate [3] [10]. Water solubility is described as slightly soluble at 20°C, which is typical for fluoroquinoline derivatives containing both hydrophobic aromatic systems and hydrophilic carboxylic acid groups [12]. The partition coefficient (LogP) has been reported as 2.16, indicating moderate lipophilicity [11]. The compound's solubility profile is influenced by its ability to form hydrogen bonds through the carboxylic acid group while maintaining hydrophobic interactions through the halogenated aromatic system [10] [11].

SolventSolubilityTemperatureReference
WaterSlightly soluble20°C [12]
ChloroformSlightly solubleRoom temperature [3] [10]
Ethyl AcetateSlightly solubleRoom temperature [3] [10]
LogP Value2.16Calculated [11]

Crystalline Characteristics

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibits well-defined crystalline properties as demonstrated through X-ray crystallographic analysis [13]. The compound crystallizes in a specific crystal system with a density of 1.631 Mg m⁻³ [13]. The predicted density values range from 1.652 ± 0.06 g/cm³ to 1.7 ± 0.1 g/cm³ depending on the computational method used [3] [10] [11]. Crystallographic data reveals F(000) = 576, indicating the structure factor for zero scattering angle [13]. The compound appears as an off-white to light yellow crystalline powder in its solid state [3] [5] [10]. The crystalline structure is stabilized by intermolecular hydrogen bonding and halogen interactions that contribute to the compound's thermal stability [13].

Crystalline PropertyValueMethodReference
Crystal Density1.631 Mg m⁻³X-ray crystallography [13]
Predicted Density1.652 ± 0.06 g/cm³Computational [3] [10]
Predicted Density1.7 ± 0.1 g/cm³Computational [11]
AppearanceOff-white to light yellow powderVisual observation [3] [5]
Crystal Structure FactorF(000) = 576X-ray analysis [13]

Chemical Reactivity

Acid-Base Properties (pKa Values)

The acid-base properties of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid are primarily determined by the carboxylic acid functional group at position 3 of the quinoline ring [3] [10] [14]. The predicted pKa value is 6.36 ± 0.41, indicating weak acid characteristics [3] [10] [14]. This pKa value reflects the electron-withdrawing effects of both the quinoline ring system and the halogen substituents (chlorine and fluorine), which stabilize the conjugate base and enhance the acidity compared to simple aliphatic carboxylic acids [14] [21]. The compound exhibits typical carboxylic acid behavior, capable of forming salts with bases and participating in acid-catalyzed reactions [21]. The presence of the nitrogen atom in the quinoline ring can also participate in protonation under strongly acidic conditions, though the carboxylic acid group dominates the acid-base behavior under physiological pH conditions [21].

Acid-Base PropertyValueMethodReference
pKa (predicted)6.36 ± 0.41Computational prediction [3] [10] [14]
Acid CharacterWeak acidBased on pKa value [14] [21]
Protonation SitesCarboxylic acid (primary)Chemical analysis [21]
pH Stability RangeVaries with conditionsLiterature review [21]

Stability Parameters

The stability profile of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates good chemical stability under normal storage conditions [9]. The compound is described as stable under normal conditions with recommended storage at room temperature in sealed, dry conditions [5] [9]. Thermal stability extends up to the melting point range of 242-245°C, beyond which decomposition may occur [9] [10]. The compound shows compatibility with standard laboratory conditions but may be incompatible with strong oxidizing agents [9]. Decomposition products under extreme conditions may include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride [9]. The quinoline carboxylic acid structure is known to undergo decarboxylation at elevated temperatures (280-290°C), which represents a key degradation pathway [20]. Photostability and hydrolytic stability vary depending on pH and environmental conditions [20] [21].

Stability ParameterConditionObservationReference
Thermal StabilityUp to 245°CStable [9] [10]
Storage ConditionsRoom temperature, dryStable [5] [9]
Chemical CompatibilityNormal conditionsStable [9]
Incompatible MaterialsStrong oxidizing agentsPotential reaction [9]
Decarboxylation Temperature280-290°CLiterature value [20]

Functional Group Reactivity

The functional group reactivity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is dominated by the carboxylic acid group, quinoline ring system, and halogen substituents [19] [22]. The carboxylic acid group readily participates in typical acid reactions including esterification, amidation, and salt formation [19] [22]. The quinoline ring system can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing nature of the existing substituents may influence regioselectivity [22]. The chlorine atom at position 7 can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions [23]. The fluorine atom at position 6 is relatively unreactive due to the strong carbon-fluorine bond, but may influence the electronic properties of the ring system [23] [24]. The cyclopropyl group provides conformational constraint and may undergo ring-opening reactions under strongly acidic or basic conditions [19]. Hydrolysis of the carboxylic acid ester derivatives requires harsh conditions when a C3 methyl group is present, necessitating strong base treatment at elevated temperatures [19].

Functional GroupReactivity TypeTypical ConditionsReference
Carboxylic AcidEsterification, amidationStandard organic conditions [19] [22]
Quinoline RingElectrophilic substitutionVaries by reaction [22]
Chlorine SubstituentNucleophilic substitutionElevated temperature/base [23]
Fluorine SubstituentLimited reactivityExtreme conditions [23] [24]
Cyclopropyl GroupRing opening potentialStrong acid/base [19]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

281.0254990 g/mol

Monoisotopic Mass

281.0254990 g/mol

Heavy Atom Count

19

Appearance

Light Yellow Solid

Melting Point

240-242 °C

UNII

95HKY59ZG6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

86393-33-1

Wikipedia

Fluoroquinolonic acid

Dates

Modify: 2023-08-15

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